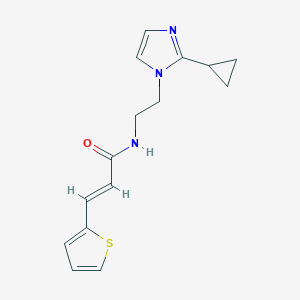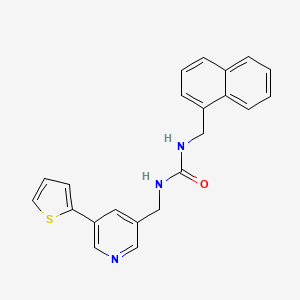
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea-based compounds and has been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Self-Assembly and Photoluminescence
Compounds related to 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea have been investigated for their self-assembling properties and photoluminescence. For example, the structural characterisation of self-assemblies and photoluminescence of the perchlorate salts of certain urea and thiourea derivatives have been studied, indicating potential applications in materials science and nanotechnology (Baruah & Brahma, 2023).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors, which include structural elements similar to the compound , have been synthesized for detecting transition metal ions. These chemosensors exhibit selectivity towards specific metal ions, such as Cu2+, and undergo a color change upon complexation, demonstrating their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Conformational Adjustments in Molecular Structures
Research has also focused on the conformational adjustments in assemblies based on urea and thiourea derivatives. Such studies provide insights into the molecular interactions and stability of these compounds, which can be crucial for designing more effective materials and drugs (Phukan & Baruah, 2016).
Fluorescent AND Logic Gates
A naphthalene-thiophene hybrid molecule has been developed as a fluorescent AND logic gate with Zn2+ and OAc- ions as inputs. This compound, by changing its fluorescence in the presence of specific ions, showcases potential applications in molecular electronics and sensor development (Karak et al., 2013).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(25-15-18-7-3-6-17-5-1-2-8-20(17)18)24-13-16-11-19(14-23-12-16)21-9-4-10-27-21/h1-12,14H,13,15H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYBEOSBFFUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

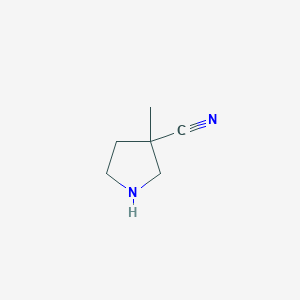
![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)
![2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2833442.png)


![N-(3-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833446.png)
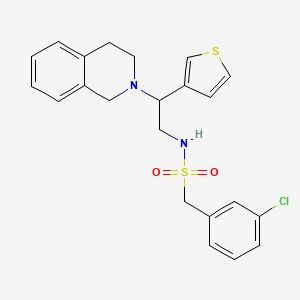


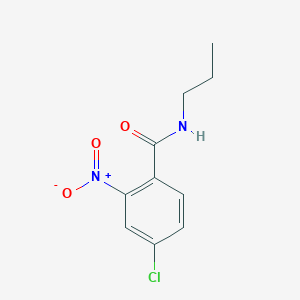

![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2833459.png)
